aTAG 4531

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

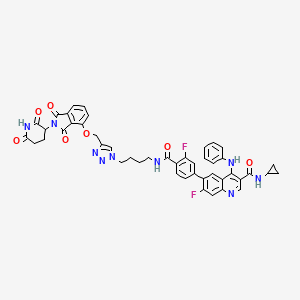

C46H39F2N9O7 |

|---|---|

Peso molecular |

867.9 g/mol |

Nombre IUPAC |

4-anilino-N-cyclopropyl-6-[4-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxymethyl]triazol-1-yl]butylcarbamoyl]-3-fluorophenyl]-7-fluoroquinoline-3-carboxamide |

InChI |

InChI=1S/C46H39F2N9O7/c47-34-19-25(31-20-32-36(21-35(31)48)50-22-33(43(60)52-27-12-13-27)41(32)51-26-7-2-1-3-8-26)11-14-29(34)42(59)49-17-4-5-18-56-23-28(54-55-56)24-64-38-10-6-9-30-40(38)46(63)57(45(30)62)37-15-16-39(58)53-44(37)61/h1-3,6-11,14,19-23,27,37H,4-5,12-13,15-18,24H2,(H,49,59)(H,50,51)(H,52,60)(H,53,58,61) |

Clave InChI |

BNHRIFMLKOQTPS-UHFFFAOYSA-N |

SMILES canónico |

C1CC1NC(=O)C2=C(C3=CC(=C(C=C3N=C2)F)C4=CC(=C(C=C4)C(=O)NCCCCN5C=C(N=N5)COC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)F)NC9=CC=CC=C9 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to aTAG 4531: A Potent and Selective MTH1 Degrader for Targeted Protein Knockdown

For Researchers, Scientists, and Drug Development Professionals

Abstract

aTAG 4531 is a chemical tool used in the Achilles TAG (aTAG) system, a powerful technology for inducing rapid and selective degradation of a target protein of interest (POI). This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application in cellular and in vivo models. The aTAG system, in conjunction with this compound, offers a robust and versatile method for target validation and the study of protein function, providing a valuable alternative to genetic knockdown approaches.

Introduction to this compound and the aTAG System

This compound is a heterobifunctional small molecule, also known as a proteolysis-targeting chimera (PROTAC), designed to specifically induce the degradation of proteins fused with the MutT homolog 1 (MTH1) protein tag. The aTAG system leverages the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to achieve targeted protein knockdown.

The core principle of the aTAG system involves two key components:

-

MTH1-tagged Protein of Interest: The target protein is endogenously tagged with the MTH1 protein using CRISPR/Cas9-mediated gene editing. MTH1 is a small (17 kDa) protein whose acute inhibition or degradation has been shown to have no significant impact on cell viability, making it an ideal tag.

-

This compound Degrader: This molecule acts as a bridge, simultaneously binding to the MTH1 tag on the fusion protein and an E3 ubiquitin ligase, specifically Cereblon (CRBN).

This ternary complex formation facilitates the transfer of ubiquitin molecules to the MTH1-tagged protein, marking it for degradation by the 26S proteasome.

Mechanism of Action

The mechanism of this compound-induced protein degradation is a multi-step process that hijacks the cell's ubiquitin-proteasome pathway.

-

Ternary Complex Formation: this compound, a cell-permeable molecule, enters the cell and binds to both the MTH1 tag of the fusion protein and the CRBN subunit of the E3 ubiquitin ligase complex.[1] This results in the formation of a stable ternary complex.

-

Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to efficiently polyubiquitinate the target protein on surface-accessible lysine residues.

-

Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the entire MTH1-tagged protein into small peptides. This compound is then released and can catalytically induce the degradation of further target protein molecules.

Quantitative Data

This compound is a highly potent and efficient degrader of MTH1-tagged proteins. The following table summarizes key quantitative parameters.

| Parameter | Value | Cell Line | Target Protein | Incubation Time | Reference |

| DC50 | 0.34 nM | Jurkat | Exogenously expressed CAR-MTH1 | 4 hours | [2][3][4] |

| DC50 | 0.28 nM | Not Specified | MTH1 | Not Specified | [1] |

| Dmax | 93.14% | Jurkat | Exogenously expressed CAR-MTH1 | 4 hours | [2][3][4] |

| Ki | 1.8 nM | Not Specified | MTH1 | Not Specified | [1] |

DC50 (Degradation Concentration 50): The concentration of this compound required to degrade 50% of the target protein. Dmax (Maximum Degradation): The maximum percentage of target protein degradation achievable with this compound. Ki (Inhibition Constant): A measure of the binding affinity of this compound to MTH1.

Experimental Protocols

Generation of MTH1-tagged Cell Lines via CRISPR/Cas9

This protocol outlines the essential steps for endogenously tagging a protein of interest with MTH1 using CRISPR/Cas9-mediated homology-directed repair (HDR).

Materials:

-

Cas9 nuclease

-

Synthetic single guide RNA (sgRNA) targeting the desired genomic locus (e.g., near the start or stop codon of the POI)

-

Single-stranded donor oligonucleotide (ssODN) template containing the MTH1 tag sequence flanked by homology arms (~50-100 bp) corresponding to the genomic sequences upstream and downstream of the Cas9 cut site.

-

Cell line of interest

-

Transfection reagent (e.g., Lipofectamine CRISPRMAX)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

96-well plates for single-cell cloning

Procedure:

-

sgRNA and ssODN Design:

-

Design and synthesize at least two sgRNAs targeting the desired insertion site for the MTH1 tag.

-

Design and synthesize an ssODN containing the MTH1 sequence. Include a linker sequence (e.g., Gly-Ser) between the POI and MTH1 to ensure proper folding and function of both proteins.

-

-

Ribonucleoprotein (RNP) Complex Formation:

-

Resuspend lyophilized sgRNA and Cas9 protein in the appropriate buffers.

-

Combine sgRNA and Cas9 protein in a sterile microcentrifuge tube and incubate at room temperature for 10-20 minutes to form the RNP complex.

-

-

Cell Transfection:

-

Harvest and count the cells to be transfected.

-

Follow the manufacturer's protocol for your chosen transfection reagent to deliver the RNP complex and the ssODN into the cells.

-

-

Single-Cell Cloning:

-

Two to three days post-transfection, perform serial dilution or fluorescence-activated cell sorting (FACS) to isolate single cells into 96-well plates.

-

-

Clone Expansion and Screening:

-

Allow single cells to grow into colonies.

-

Screen the resulting clones for the correct MTH1 knock-in by PCR genotyping and Sanger sequencing.

-

Confirm the expression of the MTH1-tagged protein by Western blotting using an antibody against the protein of interest or a validated anti-MTH1 antibody.

-

This compound-mediated Protein Degradation Assay

This protocol describes how to treat MTH1-tagged cells with this compound and assess the degradation of the target protein by Western blotting.

Materials:

-

MTH1-tagged cell line

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium

-

6- or 12-well cell culture plates

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the protein of interest

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding:

-

Seed the MTH1-tagged cells in 6- or 12-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1000 nM). Include a DMSO-only vehicle control.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours). A 4-hour incubation is often sufficient to observe significant degradation.[2][3][4]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and then incubate with the primary antibody against the protein of interest and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using an ECL substrate and capture the image using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the protein of interest and the loading control.

-

Normalize the intensity of the target protein band to the loading control band.

-

Calculate the percentage of protein remaining for each treatment condition relative to the DMSO control.

-

Plot the percentage of remaining protein against the log of the this compound concentration to generate a dose-response curve and determine the DC50 value.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-induced targeted protein degradation.

Experimental Workflow for the aTAG System

Caption: Experimental workflow for utilizing the aTAG system.

Conclusion

This compound, as part of the aTAG system, provides a powerful and versatile platform for the targeted degradation of proteins of interest. Its high potency, selectivity, and applicability in both in vitro and in vivo settings make it an invaluable tool for target validation, drug discovery, and fundamental research into protein function. The detailed protocols and quantitative data presented in this guide are intended to facilitate the successful implementation of this technology in the laboratory.

References

An In-depth Technical Guide to the Mechanism of Action of aTAG 4531

For Researchers, Scientists, and Drug Development Professionals

Abstract

aTAG 4531 is a chemical degrader designed for the targeted degradation of MTH1 (MutT homolog-1) fusion proteins within the Achilles TAG (aTAG) technology platform. This system offers a powerful strategy for acute, rapid, and selective protein knockdown, providing a "chemical knockout" tool for target validation and functional studies in both in vitro and in vivo models. This compound is a heterobifunctional molecule that hijacks the cell's natural protein disposal machinery to induce the degradation of a specific protein of interest that has been genetically tagged with MTH1. This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, the signaling pathway it initiates, quantitative performance data, and detailed experimental protocols for its application.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The fundamental mechanism of this compound revolves around the formation of a ternary complex, a key concept in the field of targeted protein degradation. This compound itself does not possess any enzymatic activity. Instead, it acts as a molecular bridge, bringing together two proteins that would not normally interact: an MTH1-tagged protein of interest (POI) and the E3 ubiquitin ligase Cereblon (CRBN)[1][2][3][4][5].

The this compound molecule is comprised of three key components:

-

A selective ligand that binds to the MTH1 protein tag.

-

A linker of a specific length and composition that connects the two ligands.

-

A Cereblon-binding ligand , which is typically derived from thalidomide or its analogs[1][3][6].

The orchestrated series of events initiated by this compound is as follows:

-

Ternary Complex Formation : this compound simultaneously binds to the MTH1 tag on the fusion protein and to the CRBN subunit of the CUL4A-DDB1-CRBN-Rbx1 E3 ubiquitin ligase complex[4]. This proximity-induced formation of the POI-MTH1-aTAG 4531-CRBN complex is the critical initiating step.

-

Polyubiquitination : Once the ternary complex is formed, the E3 ligase machinery is brought into close proximity to the MTH1-tagged protein. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Recognition and Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for degrading unwanted or misfolded proteins[2][5]. The proteasome recognizes and binds to the polyubiquitinated MTH1-fusion protein, unfolds it, and proteolytically degrades it into small peptides. The this compound molecule and the E3 ligase are then released and can act catalytically to degrade additional target protein molecules[2][5].

The MTH1 tag is utilized because its degradation or acute inhibition has been shown to have no significant phenotypic effect on cell viability, making it a suitable and inert tag for this system[2][5].

Signaling Pathway and Molecular Interactions

The signaling cascade initiated by this compound is a linear pathway that co-opts a portion of the cell's natural protein degradation pathway.

Quantitative Performance Data

The efficacy of this compound has been characterized by several key quantitative parameters.

| Parameter | Value | Description | Reference |

| DC50 | 0.27 - 0.34 nM | The half-maximal degradation concentration; the concentration of this compound required to degrade 50% of the target protein after a 4-hour incubation. | [1][2][3][6][7][8] |

| Dmax | 92.1 - 93.14% | The maximum percentage of protein degradation achievable with this compound. | [1][2][3][6][7][8] |

| Ki | 1.8 nM | The inhibitory constant, representing the binding affinity of this compound to MTH1. | [4] |

Detailed Experimental Protocols

The following protocols provide a general framework for utilizing the aTAG system. Specific details may require optimization for different cell types and proteins of interest.

Generation of MTH1-tagged Cell Lines via CRISPR/Cas9

A crucial first step is the generation of a stable cell line endogenously expressing the protein of interest fused with the MTH1 tag. CRISPR/Cas9-mediated homologous recombination is the recommended method. A detailed protocol for this can be found at --INVALID-LINK--2].

In Vitro Degradation Assay

This protocol outlines the steps to determine the DC50 of this compound for a specific MTH1-tagged protein.

Materials:

-

MTH1-tagged cell line

-

Complete cell culture medium

-

96-well cell culture plates

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Primary antibody against the protein of interest or the MTH1 tag

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Plate reader or imaging system

Procedure:

-

Cell Seeding: Seed the MTH1-tagged cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., from 1 µM down to 1 pM). Include a DMSO-only vehicle control.

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubation: Incubate the cells for a specified period, typically 4 hours, to determine the DC50[1][3][6][8]. Time-course experiments (e.g., 1, 2, 4, 8, 24 hours) can also be performed.

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Incubate on ice for 20-30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE. Run the gel, transfer the proteins to a PVDF membrane, and probe with the primary antibody followed by the HRP-conjugated secondary antibody.

-

Data Analysis: Detect the signal using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining protein against the log of the this compound concentration and fit a dose-response curve to determine the DC50 and Dmax.

In Vivo Applications

This compound is cell-permeable and suitable for in vivo studies[1][3][6][8]. Mouse pharmacokinetic (DMPK) properties are available and should be consulted when designing in vivo experiments[1][3][6]. Administration routes and dosing schedules will need to be optimized for the specific animal model and target protein.

Conclusion

This compound, as part of the aTAG degradation platform, provides a robust and versatile tool for the targeted degradation of proteins of interest. Its potent and selective mechanism of action, which relies on hijacking the ubiquitin-proteasome system, allows for rapid and controlled protein knockdown. This in-depth guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this compound in their studies for target validation and to elucidate the function of specific proteins in various biological processes.

References

- 1. rndsystems.com [rndsystems.com]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. This compound | TAG Degradation Platform | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TAG Degradation Platform | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]

- 6. bio-techne.com [bio-techne.com]

- 7. This compound | TAG Degradation Platform | Tocris Bioscience [tocris.com]

- 8. This compound (6971) by Tocris, Part of Bio-Techne [bio-techne.com]

aTAG 4531: An In-depth Technical Guide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aTAG 4531, a potent and selective degrader of MTH1 fusion proteins for use in the Achilles TAG (aTAG) system for targeted protein degradation (TPD). This document details the mechanism of action, key technical data, and experimental protocols to facilitate its application in target validation and drug discovery.

Introduction to this compound and the aTAG System

The aTAG system is a powerful tool for inducing the rapid and specific degradation of a protein of interest (POI). This is achieved by genetically tagging the POI with the MTH1 protein. This compound is a heterobifunctional small molecule that then recruits the MTH1-tagged POI to the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the fusion protein. This approach allows for the acute and reversible control of protein levels, making it an invaluable tool for studying protein function and validating potential drug targets.[1]

This compound (also known as CFT-4531) is a cell-permeable molecule suitable for both in vitro and in vivo applications. It is comprised of a ligand that selectively binds to MTH1, a linker, and a ligand that binds to the E3 ligase CRBN.

Mechanism of Action

The mechanism of this compound-mediated protein degradation involves the formation of a ternary complex between the MTH1-tagged protein of interest, this compound, and the E3 ubiquitin ligase CRBN.[2] This proximity induces the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Mechanism of this compound-induced protein degradation.

Technical and Quantitative Data

This section summarizes the key technical and quantitative data for this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 867.85 g/mol | |

| Formula | C₄₆H₃₉F₂N₉O₇ | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO | |

| CAS Number | 2412985-00-1 | [3] |

Table 2: In Vitro Degradation Potency of this compound

| Parameter | Value | Conditions | Reference |

| DC₅₀ | 0.34 nM | 4-hour incubation | |

| Dₘₐₓ | 93.14% | 4-hour incubation | |

| Ki | 1.8 nM | [2] |

Table 3: Mouse Pharmacokinetic (DMPK) Properties of aTAG Degraders

Note: Specific DMPK data for this compound is not publicly available. The following data is for a similar aTAG degrader, aTAG 2139, and can be used as a reference.

| Parameter | aTAG 2139 | This compound | Reference |

| Clearance (CL) | 21.5 mL/min/kg | 61.34 mL/min/kg | |

| Half-life (t₁/₂) | 5.43 hours | 2.83 hours |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

CRISPR/Cas9-Mediated MTH1 Tagging of a Protein of Interest

This protocol outlines the steps for generating a cell line with an endogenous POI tagged with MTH1.

Experimental Workflow:

References

The aTAG Platform: A Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

The aTAG (AchillesTAG) degradation platform represents a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of a protein of interest (POI). This technology offers a significant advantage over traditional genetic knockdown or knockout methods by providing temporal control over protein levels, making it an invaluable asset for target validation and studying dynamic cellular processes. This in-depth technical guide provides a comprehensive overview of the aTAG platform, including its core mechanism, quantitative performance data, and detailed experimental protocols.

Core Principles of the aTAG Degradation Platform

The aTAG system is a targeted protein degradation (TPD) technology that utilizes a heterobifunctional small molecule, the aTAG degrader, to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS). The platform's functionality relies on two key components:

-

The MTH1 Degron Tag: The protein of interest is genetically fused to the human MutT homolog 1 (MTH1) protein, which serves as a "degron tag." MTH1 is a small (17 kDa) enzyme, and its acute inhibition or degradation is reported to have no significant phenotypic effect on cell viability, making it an ideal tag.

-

The aTAG Degrader: This is a bifunctional molecule consisting of a high-affinity ligand for the MTH1 tag connected by a chemical linker to a ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN).

The aTAG degrader facilitates the formation of a ternary complex between the MTH1-tagged POI and the E3 ligase. This proximity induces the E3 ligase to polyubiquitinate the POI. The polyubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the entire fusion protein.

Quantitative Performance of aTAG Degraders

The efficacy of aTAG degraders is typically characterized by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following tables summarize the performance of two commercially available aTAG degraders.

| Degrader | DC50 (nM) | Dmax (%) | Incubation Time (hours) | E3 Ligase Ligand |

| aTAG 2139 | 0.27 | 92.1 | 4 | Thalidomide (CRBN) |

| aTAG 4531 | 0.34[1] | 93.14[1] | 4[1] | Thalidomide (CRBN) |

| Degrader | MTH1 Binding Affinity (Ki, nM) |

| aTAG 2139 | 2.1[2][3] |

| This compound | 1.8[4] |

Signaling Pathway and Experimental Workflow

The aTAG Degradation Signaling Pathway

The following diagram illustrates the molecular events of the aTAG-mediated protein degradation pathway.

Caption: aTAG degrader-mediated recruitment of an MTH1-fusion protein to the CRBN E3 ligase for degradation.

General Experimental Workflow

The following diagram outlines a typical experimental workflow for utilizing the aTAG degradation platform.

Caption: A generalized workflow for aTAG experiments, from cell line generation to downstream analysis.

Detailed Experimental Protocols

Generation of MTH1-Fusion Protein Expressing Cells

A. CRISPR/Cas9-Mediated Knock-in of MTH1 Tag

This method allows for the endogenous tagging of a POI with MTH1, preserving the native regulation of the POI.

Materials:

-

sgRNA expression vector (e.g., pL-CRISPR.EFS.GFP)

-

Cas9 expression vector (if not included in sgRNA vector)

-

Donor template plasmid containing the MTH1 tag sequence flanked by homology arms (~500-800 bp) corresponding to the genomic locus of the POI.

-

Cell line of interest

-

Transfection reagent (e.g., Lipofectamine 2000 or PEI)

-

Fluorescence-activated cell sorter (FACS) or antibiotic selection

Protocol:

-

sgRNA Design: Design sgRNAs targeting the C-terminus or N-terminus of the POI's coding sequence, immediately before or after the stop codon, respectively. Ensure the chosen sgRNA has high on-target and low off-target scores.

-

Donor Plasmid Construction: Clone the MTH1 tag sequence into a donor plasmid. The MTH1 sequence should be flanked by homology arms that match the genomic sequence upstream and downstream of the intended insertion site.

-

Transfection: Co-transfect the sgRNA/Cas9 vector and the donor plasmid into the target cells using a suitable transfection reagent.

-

Selection of Edited Cells:

-

If the sgRNA vector contains a fluorescent marker, enrich for transfected cells using FACS 48-72 hours post-transfection.

-

Alternatively, if the donor plasmid contains a selection marker, apply the appropriate antibiotic to select for cells that have integrated the donor.

-

-

Validation:

-

Genomic DNA PCR: Isolate genomic DNA from single-cell clones and perform PCR to confirm the correct integration of the MTH1 tag.

-

Sanger Sequencing: Sequence the PCR product to verify the in-frame insertion of the MTH1 tag.

-

Western Blot: Confirm the expression of the MTH1-POI fusion protein at the expected molecular weight using an antibody against the POI or MTH1.

-

B. Lentiviral Transduction for MTH1-POI Expression

This method is suitable for rapid expression of the MTH1-POI fusion protein, particularly in hard-to-transfect cells.

Materials:

-

Lentiviral expression vector containing the MTH1-POI fusion construct

-

Packaging plasmids (e.g., psPAX2, pMD2.G)

-

HEK293T cells for virus production

-

Transfection reagent (e.g., PEI)

-

Target cell line

-

Polybrene

-

Puromycin or other selection antibiotic

Protocol:

-

Lentivirus Production: Co-transfect the lentiviral expression vector and packaging plasmids into HEK293T cells. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Transduction: Transduce the target cells with the collected lentivirus in the presence of polybrene (typically 8 µg/mL)[5].

-

Selection: 24-48 hours post-transduction, select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

-

Validation: Confirm the expression of the MTH1-POI fusion protein by western blot.

Western Blot Analysis of Protein Degradation

Materials:

-

MTH1-POI expressing cells

-

aTAG degrader (e.g., aTAG 2139 or this compound) and DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (against POI, MTH1, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment: Plate MTH1-POI expressing cells and allow them to adhere. Treat cells with varying concentrations of the aTAG degrader (for dose-response) or with a fixed concentration for different durations (for time-course). Include a DMSO-treated control.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the extent of protein degradation.

In-Cell Ubiquitination Assay

This assay confirms that the aTAG-induced degradation is mediated by the ubiquitin-proteasome system.

Materials:

-

MTH1-POI expressing cells

-

Plasmids expressing HA-tagged or His-tagged Ubiquitin

-

aTAG degrader and DMSO

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer (e.g., 2% SDS buffer)

-

Immunoprecipitation (IP) buffer

-

Antibody against the POI or MTH1 for IP

-

Protein A/G agarose beads

-

Antibody against the ubiquitin tag (HA or His) for western blot

Protocol:

-

Transfection: Transfect the MTH1-POI expressing cells with a plasmid encoding a tagged version of ubiquitin.

-

Cell Treatment: 24-48 hours post-transfection, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate. Then, treat with the aTAG degrader or DMSO for the desired time.

-

Cell Lysis and Immunoprecipitation:

-

Lyse the cells in a denaturing lysis buffer to disrupt protein-protein interactions.

-

Dilute the lysates in IP buffer and immunoprecipitate the MTH1-POI fusion protein using an antibody against the POI or MTH1.

-

-

Western Blot: Elute the immunoprecipitated proteins and analyze them by western blot using an antibody against the ubiquitin tag to detect the polyubiquitinated MTH1-POI.

Cell Viability Assay

This assay assesses the cytotoxic effects of the aTAG degrader or the degradation of the POI.

Materials:

-

MTH1-POI expressing cells

-

aTAG degrader

-

96-well plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Treatment: Treat the cells with a range of concentrations of the aTAG degrader.

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, 72 hours).

-

Assay:

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution to dissolve the formazan crystals and read the absorbance at ~570 nm.

-

MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours. Read the absorbance at ~490 nm[6].

-

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Selectivity and Off-Target Effects

The aTAG platform is designed for high selectivity due to the specific interaction between the aTAG degrader and the MTH1 tag. However, as with any small molecule-based approach, potential off-target effects should be considered. The ligands used in aTAG degraders are highly selective for MTH1. Nevertheless, comprehensive selectivity profiling, for instance, using proteomic approaches, can be employed to identify any unintended protein degradation. Additionally, the potential for off-target effects of MTH1 inhibition itself has been a subject of research, and these should be considered when interpreting phenotypic outcomes[7][8].

Conclusion

The aTAG degradation platform provides a robust and versatile method for the targeted degradation of proteins of interest. Its rapid and tunable nature, combined with the ability to study proteins at their endogenous levels, makes it a powerful tool for target validation, drug discovery, and fundamental biological research. By following the detailed protocols and understanding the quantitative performance of the system, researchers can effectively harness the aTAG platform to gain deeper insights into the function of their protein of interest.

References

- 1. This compound (6971) by Tocris, Part of Bio-Techne [bio-techne.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aTAG 2139|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. origene.com [origene.com]

- 6. A cost efficient protocol to introduce epitope tags by CRISPR-Cas9 mediated gene knock-in with asymmetric semi-double stranded template - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. OGG1 co-inhibition antagonizes the tumor-inhibitory effects of targeting MTH1 - PMC [pmc.ncbi.nlm.nih.gov]

MTH1 as a Degradation Tag for aTAG 4531: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. The aTAG (Achilles TAG) system is a versatile TPD platform that utilizes a "degradation tag" to hijack the cell's natural protein disposal machinery. This guide provides a comprehensive technical overview of the use of MutT homolog-1 (MTH1) as a degradation tag in conjunction with the selective degrader molecule, aTAG 4531. We will delve into the core mechanism, present key quantitative data, provide detailed experimental protocols, and visualize the associated biological pathways.

The aTAG system employs the MTH1 protein as a "degron," an element that can be targeted for degradation. A protein of interest (POI) is endogenously tagged with MTH1 using genome editing techniques such as CRISPR/Cas9. The addition of a heterobifunctional degrader molecule, this compound, then orchestrates the degradation of the entire MTH1-POI fusion protein. This compound is composed of a ligand with high selectivity for MTH1, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This induced proximity leads to the polyubiquitination of the MTH1-tagged protein, marking it for destruction by the proteasome.

A key advantage of using MTH1 as a degradation tag is that its acute inhibition or degradation is not known to have a significant phenotypic impact on normal cells, making it a safe and effective tool for inducing degradation of a fused protein of interest.[2]

Quantitative Data

The efficacy of aTAG degraders can be quantified by their DC50 (concentration required for 50% maximal degradation) and Dmax (maximum percentage of degradation) values. Below is a summary of the key performance indicators for this compound and a related MTH1 degrader, aTAG 2139.

| Degrader | DC50 (nM) | Dmax (%) | Incubation Time (hours) | Target | E3 Ligase Ligand |

| This compound | 0.34[1][3] | 93.1[1][3] | 4 | MTH1-fusion proteins | Thalidomide (binds CRBN) |

| 0.28[4] | |||||

| aTAG 2139 | 0.27[5][6] | 92.1[5][6] | 4 | MTH1-fusion proteins | Thalidomide (binds CRBN) |

| 1.1[7] |

In addition to in vitro potency, the in vivo pharmacokinetic properties in mice have been characterized for these compounds.

| Degrader | Clearance (mL/min/kg) | Half-life (hours) |

| This compound | 61.34 | 2.83 |

| aTAG 2139 | 21.5 | 5.43 |

| Data for mouse DMPK properties are provided in supplementary files from the manufacturer and summarized from product datasheets.[2] |

Signaling Pathways and Mechanisms

To understand the context and mechanism of the MTH1-aTAG system, it is crucial to visualize the key biological pathways involved.

This compound Mechanism of Action

The core of the aTAG system is the induced ternary complex formation. This compound acts as a molecular bridge, bringing the MTH1-tagged protein of interest into close proximity with the CRBN E3 ubiquitin ligase complex. This proximity enables the transfer of ubiquitin molecules to the target protein, leading to its degradation.

MTH1 and Cancer-Related Signaling Pathways

MTH1 plays a role in sanitizing oxidized nucleotide pools, which is particularly important in cancer cells with high levels of reactive oxygen species (ROS). MTH1 has been shown to influence key cancer signaling pathways such as the MAPK and PI3K/AKT pathways.

The MAPK (Mitogen-Activated Protein Kinase) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. MTH1 can indirectly affect this pathway by modulating the cellular redox state.

The PI3K/AKT pathway is another critical signaling route for cell growth, survival, and metabolism. MTH1 has been implicated in the regulation of this pathway in certain cancer types.

Experimental Protocols

CRISPR/Cas9-Mediated Endogenous MTH1 Tagging

This protocol provides a general framework for tagging an endogenous protein of interest (POI) with MTH1 using CRISPR/Cas9-mediated homology-directed repair (HDR).

Materials:

-

sgRNA expression plasmid (e.g., pX458)

-

Donor plasmid containing the MTH1 coding sequence flanked by homology arms (~500-800 bp) corresponding to the genomic sequences upstream and downstream of the desired insertion site (e.g., C-terminus of the POI).

-

HEK293T cells (or other cell line of interest)

-

Lipofectamine 2000 or other transfection reagent

-

Puromycin or other selection agent (if a resistance cassette is included in the donor plasmid)

-

PCR primers for genotyping

-

Antibodies for Western blot validation (anti-POI and anti-MTH1)

Procedure:

-

sgRNA Design and Cloning: Design and clone one or two sgRNAs targeting the desired insertion site (e.g., just before the stop codon of the POI for C-terminal tagging) into the sgRNA expression plasmid.

-

Donor Plasmid Construction: Clone the MTH1 coding sequence into a donor plasmid. Flank the MTH1 sequence with left and right homology arms corresponding to the genomic locus of the POI. A silent mutation in the PAM site of the homology arm is recommended to prevent re-cutting by Cas9.

-

Transfection: Co-transfect the sgRNA expression plasmid(s) and the donor plasmid into the target cells using a suitable transfection reagent.

-

Selection (Optional): If a selection marker is used, begin selection 24-48 hours post-transfection.

-

Single-Cell Cloning: After selection (or 48-72 hours post-transfection if no selection is used), perform single-cell cloning by limiting dilution or FACS to isolate clonal populations.

-

Genotyping: Expand single-cell clones and screen for correct integration of the MTH1 tag by PCR using primers flanking the insertion site.

-

Sequence Verification: Sequence the PCR product from positive clones to confirm in-frame insertion of the MTH1 tag.

-

Protein Expression Validation: Confirm the expression of the MTH1-POI fusion protein by Western blotting using antibodies against both the POI and MTH1.

Western Blotting for Protein Degradation

This protocol details the steps to assess the degradation of an MTH1-tagged protein of interest following treatment with this compound.

Materials:

-

Cells expressing the MTH1-POI fusion protein

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-POI, anti-MTH1, and a loading control like anti-GAPDH or anti-tubulin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed the MTH1-tagged cells in a multi-well plate. The next day, treat the cells with a dose-response of this compound (e.g., 0.1 nM to 1000 nM) or a time-course at a fixed concentration. Include a DMSO vehicle control.

-

Cell Lysis: After the desired treatment time, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then incubate with ECL substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of MTH1-POI degradation on cell viability using an MTT assay.[8][9][10][11][12]

Materials:

-

Cells expressing the MTH1-POI fusion protein

-

This compound

-

DMSO

-

96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death if desired.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with medium only) and calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

The MTH1-aTAG system, particularly with the degrader this compound, represents a robust and specific platform for targeted protein degradation. Its utility in target validation and the study of protein function is significant for both basic research and drug development. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for the successful implementation of this technology. By following the detailed protocols and understanding the underlying mechanisms, researchers can effectively leverage the MTH1-aTAG system to explore the consequences of targeted protein removal in a controlled and efficient manner.

References

- 1. glpbio.com [glpbio.com]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. rndsystems.com [rndsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aTAG 2139 | TAG Degradation Platform | Tocris Bioscience [tocris.com]

- 6. rndsystems.com [rndsystems.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AR [thermofisher.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Counting & Health Analysis [sigmaaldrich.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of Cereblon E3 Ligase in aTAG 4531 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the Cereblon (CRBN) E3 ubiquitin ligase in the mechanism of action of aTAG 4531, a potent and selective degrader of MTH1 (MutT homolog-1) fusion proteins. This compound is a key component of the Achilles TAG (aTAG) degradation system, a powerful technology for targeted protein degradation (TPD). This document provides a comprehensive overview of the underlying biology, quantitative performance data, detailed experimental protocols, and visual representations of the key processes involved.

Introduction to this compound and the aTAG System

The aTAG system is a chemical biology platform designed for the rapid and specific degradation of a protein of interest (POI). This is achieved by genetically tagging the POI with the MTH1 protein. This compound is a heterobifunctional molecule, also known as a Proteolysis Targeting Chimera (PROTAC), that serves as the chemical inducer of degradation in this system. It is composed of three key components: a high-affinity ligand for MTH1, a flexible linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon.[1]

The fundamental principle of the aTAG system lies in the this compound-mediated formation of a ternary complex between the MTH1-tagged POI and the Cereblon E3 ligase.[1] This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. This targeted degradation approach allows for the functional knockout of proteins at the post-translational level, offering a powerful tool for target validation and therapeutic development.

Quantitative Performance of this compound

The efficacy of this compound is characterized by its high potency and efficiency in degrading MTH1-fusion proteins. The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Description | Reference |

| DC50 | 0.34 nM | The concentration of this compound required to induce 50% degradation of the target MTH1 fusion protein after a 4-hour incubation.[2][3] | [2][3] |

| Dmax | 93.14% | The maximum percentage of degradation of the target MTH1 fusion protein observed.[2][3] | [2][3] |

| Ki | 1.8 nM | The inhibitory constant, likely representing the binding affinity of this compound to the MTH1-tagged protein.[1] | [1] |

Table 1: In Vitro Degradation Efficiency and Binding Affinity of this compound.

| Property | Value | Unit |

| Molecular Weight | 867.85 | g/mol |

| Formula | C46H39F2N9O7 | |

| Purity | ≥98% (HPLC) | % |

| Solubility in DMSO | up to 100 | mM |

Table 2: Physicochemical Properties of this compound.

Signaling Pathway and Mechanism of Action

The activity of this compound is centered around the hijacking of the ubiquitin-proteasome system. The following diagram illustrates the signaling pathway initiated by this compound.

Caption: this compound-mediated protein degradation pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to study the activity of this compound. These are representative protocols based on standard techniques in the field.

Generation of MTH1-Tagged Cell Lines via CRISPR/Cas9

This protocol describes the generation of a stable cell line endogenously expressing the POI fused to an MTH1 tag.

Workflow:

Caption: Workflow for generating MTH1 knock-in cell lines.

Materials:

-

HEK293T cells (or other cell line of choice)

-

Cas9 expression vector (e.g., pX458)

-

gRNA cloning vector

-

Single-stranded donor oligonucleotide (ssODN) containing the MTH1 tag sequence flanked by 50-100 bp homology arms to the target locus.

-

Lipofectamine 3000 or similar transfection reagent

-

Puromycin or other selection antibiotic

-

Genomic DNA extraction kit

-

PCR reagents and primers flanking the target site

-

Anti-MTH1 antibody

-

Anti-POI antibody

Procedure:

-

gRNA Design: Design and clone two to three gRNAs targeting the C-terminus of the POI, immediately upstream of the stop codon.

-

Donor Template Design: Synthesize an ssODN containing the MTH1 coding sequence, preceded by a short linker (e.g., GGGGS). The MTH1 sequence should be flanked by homology arms corresponding to the genomic sequence upstream and downstream of the Cas9 cut site.

-

Transfection: Co-transfect the Cas9/gRNA expression vector and the ssODN donor template into the target cells using a suitable transfection reagent.

-

Selection and Clonal Expansion: 48 hours post-transfection, select for transfected cells using the appropriate antibiotic. After selection, perform single-cell sorting into 96-well plates to isolate and expand clonal populations.

-

Validation:

-

Genomic PCR and Sanger Sequencing: Extract genomic DNA from expanded clones. Perform PCR with primers flanking the insertion site to confirm the presence of the MTH1 tag. Sequence the PCR product to verify the in-frame insertion of the MTH1 tag.

-

Western Blot: Lyse the validated clones and perform a Western blot using antibodies against the POI and MTH1 to confirm the expression of the fusion protein at the expected molecular weight.

-

In-Cell Protein Degradation Assay (Western Blot)

This protocol details the assessment of this compound-induced degradation of the MTH1-POI fusion protein.

Materials:

-

MTH1-POI expressing cells

-

This compound

-

DMSO (vehicle control)

-

Complete cell culture medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-POI, anti-MTH1, and anti-loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Seed the MTH1-POI expressing cells in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) or with DMSO as a vehicle control. For time-course experiments, treat with a fixed concentration of this compound and harvest at different time points (e.g., 0, 2, 4, 8, 24 hours).

-

Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Develop the blot using an ECL substrate and image the chemiluminescence.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the DMSO-treated control.

In-Vitro Binding Assay (Competitive Fluorescence Polarization)

This protocol describes a method to determine the binding affinity of this compound for Cereblon.

Materials:

-

Recombinant human Cereblon/DDB1 complex

-

Fluorescently labeled thalidomide probe (e.g., Bodipy-thalidomide)

-

This compound

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

384-well black microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of the Cereblon/DDB1 complex and the fluorescent probe at a fixed concentration.

-

Assay Setup: In a 384-well plate, add the this compound dilutions, followed by the Cereblon/DDB1 complex.

-

Incubation: Incubate the plate at room temperature for 30 minutes to allow for binding equilibration.

-

Probe Addition: Add the fluorescent thalidomide probe to all wells.

-

Final Incubation: Incubate for an additional 60 minutes at room temperature, protected from light.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

In-Vivo Ubiquitination Assay

This protocol is for detecting the ubiquitination of the MTH1-POI fusion protein in cells upon treatment with this compound.

Materials:

-

MTH1-POI expressing cells

-

This compound

-

MG132 (proteasome inhibitor)

-

Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)

-

Anti-POI or anti-MTH1 antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Anti-ubiquitin antibody for Western blotting

Procedure:

-

Cell Treatment: Treat MTH1-POI expressing cells with this compound or DMSO for a specified time (e.g., 4 hours). In the last 2-4 hours of treatment, add MG132 to prevent the degradation of ubiquitinated proteins.

-

Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.

-

Immunoprecipitation:

-

Pre-clear the lysates with protein A/G beads.

-

Incubate the cleared lysates with an anti-POI or anti-MTH1 antibody overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

-

Elution and Western Blotting:

-

Wash the beads extensively and elute the immunoprecipitated proteins.

-

Perform Western blotting on the eluates using an anti-ubiquitin antibody to detect the polyubiquitin chains on the POI. A Western blot for the POI can be performed as a loading control for the immunoprecipitation.

-

Conclusion

This compound, in conjunction with the aTAG platform, represents a robust and versatile tool for inducing the targeted degradation of proteins of interest. The central mechanism of this compound relies on its ability to hijack the Cereblon E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of MTH1-tagged proteins. The high potency and selectivity of this compound, supported by the quantitative data and experimental methodologies outlined in this guide, underscore its value for researchers in basic science and drug discovery. The provided protocols offer a framework for the successful implementation and characterization of this powerful targeted protein degradation technology.

References

aTAG 4531: A Technical Guide to a Novel MTH1 Degrader for Targeted Protein Knockdown

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of aTAG 4531, a potent and selective degrader of MTH1 fusion proteins. This document details its chemical structure, mechanism of action, and key properties, and provides experimental protocols for its application in targeted protein degradation studies.

Chemical Structure and Physicochemical Properties

This compound is a heterobifunctional molecule, also known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically induce the degradation of proteins that have been tagged with the MTH1 protein. Its chemical structure is comprised of a ligand that binds to MTH1, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.

| Property | Value |

| Chemical Formula | C46H39F2N9O7 |

| Molecular Weight | 867.85 g/mol [1] |

| CAS Number | 2412985-00-1[2][3] |

| IUPAC Name | N-Cyclopropyl-6-(4-((4-(4-(((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)butyl)carbamoyl)-3-fluorophenyl)-7-fluoro-4-(phenylamino)quinoline-3-carboxamide[][5] |

| Synonyms | CFT-4531[2] |

| Solubility | Soluble in DMSO[3][6] |

| Storage | Store at -20°C[1][3][6] |

Mechanism of Action: The aTAG System

This compound is a key component of the aTAG degradation system, a powerful tool for achieving targeted protein knockdown.[7] This system relies on the engineered expression of a protein of interest (POI) as a fusion with the MTH1 protein, which serves as a "tag".[7]

The mechanism of action of this compound can be summarized in the following steps:

-

Ternary Complex Formation : this compound, being cell-permeable, enters the cell and simultaneously binds to the MTH1 tag on the fusion protein and the CRBN E3 ubiquitin ligase.[2] This brings the target protein into close proximity with the E3 ligase machinery, forming a ternary complex.

-

Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the target protein.

-

Proteasomal Degradation : The poly-ubiquitinated target protein is then recognized and targeted for degradation by the 26S proteasome, resulting in the selective knockdown of the protein of interest.

Caption: Mechanism of this compound-mediated protein degradation.

Pharmacological Properties

This compound is a highly potent and efficient degrader of MTH1-tagged proteins. Its efficacy is characterized by its DC50 (concentration for 50% maximal degradation) and Dmax (maximum degradation) values.

| Parameter | Value | Incubation Time |

| DC50 | 0.28 nM[2] / 0.34 nM[1] | 4 hours[1] |

| Dmax | 93.14%[1] | 4 hours[1] |

| Ki | 1.8 nM[2] | Not Applicable |

Experimental Protocols

CRISPR-Cas9 Mediated Knock-in of MTH1 Tag

To utilize the aTAG system, the protein of interest must first be endogenously tagged with MTH1. This can be achieved using CRISPR-Cas9 genome editing technology.

Caption: Workflow for generating MTH1-tagged cell lines.

Detailed Methodology:

-

gRNA Design : Design and synthesize a guide RNA (gRNA) that targets the desired genomic locus for MTH1 tag insertion (e.g., N- or C-terminus of the protein of interest).

-

Donor Template Design : Synthesize a single-stranded DNA (ssDNA) donor template containing the MTH1 tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the gRNA cut site.

-

Transfection : Co-transfect the target cells with the Cas9 nuclease, the designed gRNA, and the ssDNA donor template using a suitable transfection method (e.g., electroporation or lipid-based transfection).

-

Clonal Selection : After transfection, isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution and culture them to form clonal populations.

-

Validation : Screen the resulting cell clones for the correct insertion of the MTH1 tag by polymerase chain reaction (PCR) and Sanger sequencing of the targeted genomic locus.

-

Clone Expansion : Expand the validated MTH1-tagged cell clones for subsequent protein degradation experiments.

Determination of DC50 and Dmax by Western Blotting

The potency and efficacy of this compound can be determined by measuring the degradation of the MTH1-tagged protein of interest across a range of degrader concentrations.

Detailed Methodology:

-

Cell Seeding : Seed the MTH1-tagged cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment : Prepare a serial dilution of this compound in cell culture medium. Treat the cells with the different concentrations of this compound for a specified time (e.g., 4 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis : After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting :

-

Normalize the protein concentration of all samples.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific to the protein of interest or the MTH1 tag.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis :

-

Quantify the band intensities of the protein of interest and the loading control using densitometry software.

-

Normalize the intensity of the target protein band to the corresponding loading control band.

-

Calculate the percentage of protein remaining for each this compound concentration relative to the vehicle control.

-

Plot the percentage of remaining protein against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.

-

In Vivo Applications

This compound is suitable for in vivo studies in animal models, such as mice.[1] Researchers can generate knock-in mice expressing an MTH1-tagged protein of interest to investigate the physiological or pathological roles of that protein by inducing its degradation with this compound.

General Considerations for In Vivo Studies:

-

Animal Models : Generation of knock-in mice with the MTH1 tag on the protein of interest is a prerequisite.

-

Dosing and Formulation : The appropriate dose, route of administration, and formulation of this compound need to be determined based on pharmacokinetic and pharmacodynamic studies.

-

Monitoring Degradation : Protein degradation in various tissues can be assessed by Western blotting or immunohistochemistry.

-

Phenotypic Analysis : The physiological and behavioral effects of target protein degradation can be monitored over time.

This technical guide provides a comprehensive overview of this compound and its application in targeted protein degradation. For further details and specific applications, researchers are encouraged to consult the primary literature and manufacturer's protocols.

References

aTAG 4531: A Technical Guide to Solubility and Stability for Drug Discovery Professionals

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

aTAG 4531 is a heterobifunctional small molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs). It operates within the AchillesTAG (aTAG) system, a powerful technology for targeted protein degradation. This compound specifically induces the degradation of proteins that have been endogenously tagged with the MutT homolog 1 (MTH1) protein. This is achieved by hijacking the cell's natural protein disposal machinery, offering a potent and selective method for studying protein function and as a potential therapeutic strategy.[1][2] This technical guide provides a comprehensive overview of the solubility and stability of this compound, presents detailed experimental protocols, and illustrates its mechanism of action.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is fundamental for its effective application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 867.85 g/mol | [3][4] |

| Formula | C₄₆H₃₉F₂N₉O₇ | [3][4] |

| Appearance | Solid | [5] |

| Purity | ≥98% (HPLC) | [2][4] |

| CAS Number | 2412985-00-1 | [3][4] |

Solubility

The solubility of a compound is a critical parameter that influences its handling, formulation, and bioavailability.

| Solvent | Maximum Concentration | Reference |

| DMSO | 100 mM (86.78 mg/mL) | [2][4] |

Note: While highly soluble in DMSO, the aqueous solubility of this compound is expected to be low, a common characteristic of PROTAC molecules.[6][7] For biological experiments, it is crucial to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous experimental medium. Care should be taken to avoid precipitation.

Experimental Protocol: Preparation of Stock Solutions

This protocol outlines the steps for preparing stock solutions of this compound.

Materials:

-

This compound solid

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Ultrasonic bath

-

Sterile microcentrifuge tubes

Procedure:

-

Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

-

Based on the batch-specific molecular weight provided on the Certificate of Analysis, calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

-

Add the calculated volume of DMSO to the vial of this compound.

-

Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

For complete dissolution, especially at higher concentrations, sonicate the solution in an ultrasonic bath for 5-10 minutes.[3][8] Gentle warming to 37°C can also be employed to enhance solubility.[3][8]

-

Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots as recommended in the stability section.

Stability

The stability of this compound under various conditions is crucial for ensuring the reproducibility and reliability of experimental results.

| Condition | Recommendation | Reference |

| Solid Form | Store at -20°C for long-term storage. | [3][4] |

| DMSO Stock Solution | Store at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [8] |

| In Vivo (Mouse) | Half-life of 2.83 hours with a clearance rate of 61.34 mL/min/kg. | [9] |

Experimental Protocol: Assessment of Freeze-Thaw Stability (Generalized)

This generalized protocol, adapted from common practices for PROTACs, can be used to assess the stability of this compound stock solutions after multiple freeze-thaw cycles.

Materials:

-

This compound DMSO stock solution (e.g., 10 mM)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)

-

Autosampler vials

Procedure:

-

Prepare a fresh 10 mM stock solution of this compound in DMSO and immediately analyze it by HPLC to establish the initial purity (Time 0). This will serve as the control.

-

Aliquot the remaining stock solution into several tubes.

-

Subject the aliquots to a series of freeze-thaw cycles. A single cycle consists of freezing the sample at -20°C or -80°C for at least 12 hours, followed by thawing at room temperature until completely liquid.

-

After 1, 3, and 5 freeze-thaw cycles, take one aliquot and analyze its purity by HPLC under the same conditions as the Time 0 sample.

-

Compare the peak area and the presence of any new degradation peaks in the chromatograms of the freeze-thawed samples to the Time 0 sample. A significant decrease in the main peak area or the appearance of new peaks would indicate degradation.

Mechanism of Action: The aTAG System

This compound functions by inducing the targeted degradation of an MTH1-tagged protein of interest (POI). This process is mediated by the formation of a ternary complex between the POI-MTH1 fusion, this compound, and the Cereblon (CRBN) E3 ubiquitin ligase.[1][10][11]

The key steps in the degradation pathway are:

-

Ternary Complex Formation: this compound, with its two distinct warheads, simultaneously binds to the MTH1 tag on the POI and the CRBN E3 ligase, bringing them into close proximity.[1]

-

Ubiquitination: This proximity allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI-MTH1 fusion protein.

-

Proteasomal Degradation: The poly-ubiquitinated POI-MTH1 is then recognized and degraded by the 26S proteasome, the cell's primary machinery for protein degradation.

-

Catalytic Cycle: this compound is released after the degradation of the target protein and can participate in further rounds of degradation, acting in a catalytic manner.[12]

Experimental Workflow: Targeted Protein Degradation using the aTAG System

The following diagram illustrates a typical experimental workflow for utilizing the aTAG system to degrade a target protein.

Conclusion

This compound is a valuable tool for targeted protein degradation, offering high potency and selectivity. This guide provides essential information on its solubility and stability to aid researchers in its effective use. While soluble in DMSO, careful consideration of its aqueous solubility is necessary for experimental design. Adherence to recommended storage conditions is critical for maintaining its activity. The provided protocols and diagrams offer a framework for the practical application of this compound in the laboratory. Further investigation into its stability in various biological media and under different experimental conditions is recommended to fully optimize its use in drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TAG Degradation Platform | Tocris Bioscience [tocris.com]

- 3. file.glpbio.com [file.glpbio.com]

- 4. bio-techne.com [bio-techne.com]

- 5. file.glpbio.com [file.glpbio.com]

- 6. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. glpbio.com [glpbio.com]

- 9. resources.tocris.com [resources.tocris.com]

- 10. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.bio-techne.com [resources.bio-techne.com]

aTAG 4531 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aTAG 4531, a potent and selective degrader of MTH1 fusion proteins. It includes key technical data, detailed experimental protocols for its application in targeted protein degradation, and a visualization of its mechanism of action.

Core Data Presentation

This compound is a heterobifunctional molecule designed for the targeted degradation of proteins of interest fused with the MTH1 protein tag. This system, known as the AchillesTAG (aTAG) technology, offers a rapid and efficient method for studying protein function and validating potential drug targets.

| Property | Value | Reference |

| CAS Number | 2412985-00-1 | [1][2] |

| Molecular Weight | 867.85 g/mol | [3][4] |

| Chemical Formula | C₄₆H₃₉F₂N₉O₇ | [1][4] |

| DC₅₀ | 0.34 nM (after 4h incubation) | [1][2][3][5] |

| Dₘₐₓ | 93.14% (after 4h incubation) | [1][2][3][5] |

| Solubility | Soluble in DMSO | [1][2] |

| Storage | Store at -20°C | [1][2] |

Signaling Pathway and Mechanism of Action

The aTAG system leverages the cell's natural protein disposal machinery, the ubiquitin-proteasome system. This compound acts as a molecular bridge, bringing an MTH1-tagged protein of interest (POI) into close proximity with the Cereblon (CRBN) E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the proteasome.

Experimental Protocols

Generation of MTH1-tagged Cell Lines using CRISPR-Cas9

To utilize the aTAG system, the protein of interest must be endogenously tagged with the MTH1 protein. This is typically achieved through CRISPR-Cas9 mediated homology-directed repair (HDR).

Materials:

-

Cas9 nuclease

-

Single guide RNA (sgRNA) targeting the genomic locus of the POI

-

Donor template DNA containing the MTH1 tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA target site.

-

Cell line of interest

-

Transfection reagent or electroporation system

-

Fluorescence-activated cell sorting (FACS) or antibiotic selection for isolating edited cells.

Protocol:

-

Design and Synthesize sgRNA and Donor Template: Design an sgRNA that targets the C-terminus or N-terminus of the POI. Synthesize a donor DNA template containing the MTH1 tag sequence.

-

Transfection/Electroporation: Co-transfect or electroporate the Cas9 protein, sgRNA, and donor template into the chosen cell line.

-

Cell Recovery and Selection: Allow cells to recover for 48-72 hours post-transfection. If the donor template includes a selection marker, apply the appropriate selection agent. Alternatively, if a fluorescent reporter is included, use FACS to isolate positive cells.

-

Clonal Expansion and Validation: Isolate single cells to establish clonal populations. Validate the correct integration of the MTH1 tag by PCR, Sanger sequencing, and Western blotting to confirm the expression of the fusion protein at the expected molecular weight.

This compound-mediated Protein Degradation